7-fluoro-8-methyl-4aH-quinoxalin-2-one
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Overview
Description
7-Fluoro-8-methyl-4aH-quinoxalin-2-one is a heterocyclic compound belonging to the quinoxalinone family. . The presence of fluorine and methyl groups in its structure enhances its chemical properties, making it a compound of interest for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-8-methyl-4aH-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization using various catalysts. For instance, visible-light-induced C3–H fluoroalkoxylation with fluoroalkyl alcohols has been reported as an efficient method . Another approach involves the use of transition metal-free C-3 functionalization, which provides an environmentally benign synthetic route .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied, utilizing recyclable heterogeneous catalysts and minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-methyl-4aH-quinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: Electro-oxidative C–H alkylation with organoboron compounds.
Reduction: Not extensively documented.
Substitution: Direct functionalization with alkanes and other hydrocarbons.
Common Reagents and Conditions:
Oxidation: Alkyl boronic acids and esters, alkyl trifluoroborates, and electrochemical oxidation conditions.
Substitution: Di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT).
Major Products: The major products formed from these reactions include various functionalized quinoxalin-2-one derivatives, which exhibit enhanced biological and chemical properties .
Scientific Research Applications
7-Fluoro-8-methyl-4aH-quinoxalin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-fluoro-8-methyl-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, quinoxalinone derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antimicrobial activity.
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound, known for its diverse biological activities.
3-Isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2-one: Exhibits promising activity against alpha-glucosidase and alpha-amylase.
3-(4-Hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2-one: Another derivative with significant biological activity.
Uniqueness: 7-Fluoro-8-methyl-4aH-quinoxalin-2-one stands out due to the presence of fluorine and methyl groups, which enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
7-fluoro-8-methyl-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-6(10)2-3-7-9(5)12-8(13)4-11-7/h2-4,7H,1H3 |
InChI Key |
WRTXYBIJRBAICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2C1=NC(=O)C=N2)F |
Origin of Product |
United States |
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